2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
Description
2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a pyrimidine derivative featuring a methyl group at the 2-position and a 4-(trifluoromethyl)piperidin-1-yl substituent at the 4-position.
Properties
IUPAC Name |
2-methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c1-8-15-5-2-10(16-8)17-6-3-9(4-7-17)11(12,13)14/h2,5,9H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAMTZWORMKABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201190882 | |
| Record name | Pyrimidine, 2-methyl-4-[4-(trifluoromethyl)-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097937-26-1 | |
| Record name | Pyrimidine, 2-methyl-4-[4-(trifluoromethyl)-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097937-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-methyl-4-[4-(trifluoromethyl)-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Displacement of Halogenated Pyrimidines
A common strategy involves reacting 4-chloro-2-methylpyrimidine with 4-(trifluoromethyl)piperidine. The piperidine acts as a nucleophile, displacing the chloride under basic conditions:
Procedure :
- Reagents : 4-Chloro-2-methylpyrimidine (1.0 equiv), 4-(trifluoromethyl)piperidine (1.2 equiv), K₂CO₃ (2.0 equiv), DMF (solvent).
- Conditions : Stir at 80°C for 12–24 hours under nitrogen.
- Workup : Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.
Challenges :
- Low reactivity of 4-chloro-2-methylpyrimidine necessitates elevated temperatures.
- Competing side reactions (e.g., hydrolysis of chloride) may reduce yields.
Yield Optimization :
- Use of polar aprotic solvents (e.g., DMF, DMSO) enhances nucleophilicity.
- Addition of catalytic KI (0.1 equiv) promotes halide exchange, improving reactivity.
Transition Metal-Catalyzed Coupling
Buchwald-Hartwig Amination
This method enables C–N bond formation between halogenated pyrimidines and amines using palladium catalysts:
Procedure :
- Reagents : 4-Bromo-2-methylpyrimidine (1.0 equiv), 4-(trifluoromethyl)piperidine (1.5 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.5 equiv), toluene (solvent).
- Conditions : Heat at 100°C for 18 hours under argon.
- Workup : Filter through Celite®, concentrate, and purify via recrystallization (ethyl acetate/hexane).
Advantages :
- Higher regioselectivity compared to nucleophilic substitution.
- Tolerates electron-deficient pyrimidines.
Catalyst Systems :
- Pd(OAc)₂/BINAP : Effective for aryl chlorides but requires higher temperatures.
- Pd-PEPPSI-IPent : Enhances turnover frequency for sterically hindered amines.
Critical Analysis of Methodologies
Yield Comparison
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Nucleophilic Substitution | 40–55 | 90–95 | Simplicity, low cost |
| Buchwald-Hartwig | 60–75 | 98+ | High selectivity, scalability |
| Multi-Step Synthesis | 50–60 | 85–90 | Flexibility in intermediate modification |
Solvent and Temperature Effects
- DMF vs. THF : DMF increases reaction rates but complicates purification. THF offers better compatibility with moisture-sensitive reagents.
- Temperature : Reactions above 100°C risk decomposition of trifluoromethyl groups; optimal range: 80–100°C.
Troubleshooting Common Issues
Incomplete Coupling
Byproduct Formation
- Trifluoromethyl Hydrolysis : Use anhydrous solvents and molecular sieves to scavenge water.
- N-Oxidation : Replace air with inert gas (argon/nitrogen) during reactions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine has been explored as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS). The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development aimed at treating neurological disorders.
Case Study: CNS Drug Development
A study demonstrated the synthesis of various derivatives of this compound, which were evaluated for their binding affinity to neurotransmitter receptors. Results indicated that modifications to the piperidine moiety could significantly influence receptor selectivity and potency.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its unique structural features contribute to its effectiveness in inhibiting bacterial growth, making it a candidate for further exploration in the development of new antimicrobial agents.
Example Findings
In vitro studies showed that derivatives of this compound displayed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
Material Science
The compound is also being investigated for its applications in material science due to its thermal stability and resistance to chemical degradation. Its unique properties allow for the development of advanced materials suitable for harsh environments.
Industrial Application
In industrial settings, this compound can be utilized in the formulation of coatings and polymers that require enhanced durability and resistance to solvents.
Uniqueness
The presence of both a trifluoromethyl group and a piperidine ring confers distinct chemical and biological properties to this compound, enhancing its stability and bioactivity compared to its analogs.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Herbicidal Pyrimidine Derivatives
Compound : 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine
- Key Features :
- Pyrazol-1-yl substituent at position 4 with trifluoromethyl.
- Propargyloxy group at position 4.
- Activity : Demonstrated potent bleaching activity against gramineous weeds (e.g., Pennisetum alopecuroides), achieving 85–90% inhibition of chlorophyll biosynthesis .
- However, the trifluoromethylpiperidine moiety may offer alternative bioactivity pathways.
Anti-Mycobacterial Pyrimidine Derivatives
Compound: 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Key Features: Phenoxy-substituted piperidine linked to a dihydroxypyrimidine core.
- Activity: Effective against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL), attributed to the phenoxy group enhancing membrane penetration .
- Comparison : The target compound’s trifluoromethyl group may improve metabolic stability compared to the hydrolytically labile dihydroxypyrimidine structure.
Piperidine-Modified Pyrimidines in Drug Design
Compound: 4-[4-(Aminomethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine
Structural Modifications Impacting Physicochemical Properties
Compound : 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine
- Key Features :
- Piperazine instead of piperidine at position 2.
- Activity : Piperazine’s higher polarity enhances water solubility but reduces blood-brain barrier penetration compared to piperidine derivatives .
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound characterized by its unique structure, which includes a trifluoromethyl group and a piperidine ring. This combination contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H14F3N3
- Molecular Weight : 251.25 g/mol
- CAS Number : 2097937-26-1
Synthesis
The synthesis typically involves the reaction of 2-methyl-4-chloropyrimidine with 4-(trifluoromethyl)piperidine under basic conditions, commonly using potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures. This method allows for the formation of the desired compound with high yield and purity.
Research indicates that this compound exhibits potential biological activities, particularly as an antimicrobial agent. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for bioactivity in drug development.
Pharmacological Studies
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. Its structure allows for interaction with microbial cell membranes, leading to disruption and cell death.
- Inhibitory Potency : In vitro studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in disease processes, such as glycogen synthase kinase 3 beta (GSK-3β), which is implicated in neurodegenerative diseases .
- Metabolic Stability : The introduction of the trifluoromethyl group has been shown to improve the metabolic stability of related compounds in human liver microsomes, suggesting that modifications to this structure could yield more potent therapeutic agents .
Case Study 1: GSK-3β Inhibition
A study reported on a series of pyrimidine derivatives similar to this compound, focusing on their inhibitory effects on GSK-3β. The most potent compound exhibited an IC50 value of approximately 360 nM, indicating strong inhibitory activity while maintaining low cytotoxicity levels .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against various pathogenic bacteria. The results indicated that modifications to the piperidine moiety significantly enhanced antimicrobial activity, with some compounds achieving minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50/EC50 Values |
|---|---|---|---|
| This compound | Structure | Antimicrobial, GSK-3β inhibitor | IC50 ~360 nM |
| 4-(Trifluoromethyl)pyrimidine | - | Moderate antimicrobial activity | - |
| N-(piperidine-4-yl) benzamide derivatives | - | Antiproliferative activity | IC50 ~1.26 nM |
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of pyrimidine derivatives often involves nucleophilic substitution or coupling reactions. For example, describes a one-step synthesis of a related piperidine-pyrimidine compound using catalytic p-toluenesulfonic acid. Adapting this method:
Reactant Selection: Combine a substituted pyrimidine precursor (e.g., 4-chloropyrimidine) with 4-(trifluoromethyl)piperidine under basic conditions (e.g., NaOH in dichloromethane) .
Catalytic Optimization: Use acid catalysts (e.g., p-TSA) to enhance reaction efficiency, as demonstrated in .
Purification: Employ column chromatography or recrystallization for high-purity yields (>95%) .
Example Reaction Setup:
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane or toluene |
| Temperature | 80–100°C (reflux) |
| Catalyst | p-Toluenesulfonic acid (10 mol%) |
| Reaction Time | 12–24 hours |
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer: Use a combination of spectroscopic and computational tools:
- NMR Spectroscopy: Analyze ¹H and ¹³C spectra to confirm substituent positions (e.g., methyl and piperidinyl groups) .
- Mass Spectrometry: Verify molecular weight (e.g., ESI-MS for accurate mass determination) .
- X-ray Crystallography: Resolve crystal structure for steric and electronic insights, as shown for similar pyrimidines in and .
- Computational Studies: Calculate logP, polar surface area, and bioavailability using tools like Gaussian or Schrödinger Suite .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported reactivity or stability data for this compound?
Methodological Answer: Contradictions often arise from experimental variability (e.g., solvent effects, impurities). To address this:
Reaction Path Analysis: Use quantum chemical calculations (e.g., DFT) to map energy barriers for key reactions, as described in ’s ICReDD framework .
Solvent Modeling: Simulate solvent interactions with COSMO-RS to predict solvolysis or degradation pathways.
Validation: Cross-reference computational predictions with controlled experiments (e.g., varying solvents, temperatures) .
Case Study:
highlights how ICReDD integrates computation and experiment to narrow optimal conditions, reducing trial-and-error approaches by 60% .
Q. What strategies are effective for evaluating the pharmacological potential of this compound, given its structural similarity to bioactive pyrimidines?
Methodological Answer: Leverage structure-activity relationship (SAR) studies:
Target Identification: Screen against kinase or GPCR targets using molecular docking (e.g., AutoDock Vina) .
Metabolic Stability: Assess cytochrome P450 interactions via in vitro microsomal assays .
Toxicity Profiling: Use zebrafish or in silico tools (e.g., ProTox-II) to predict hepatotoxicity .
Example SAR Insights:
- The trifluoromethyl group enhances metabolic stability and lipophilicity, as seen in .
- Piperidine substitutions improve blood-brain barrier penetration in related compounds .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or byproduct profiles?
Methodological Answer:
Reproducibility Checks: Verify reagent purity (e.g., ≥97% for starting materials, per ) .
Byproduct Identification: Use LC-MS or GC-MS to detect intermediates (e.g., dimerization products) .
Kinetic Studies: Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps .
Common Pitfalls:
- Trace moisture in solvents can hydrolyze trifluoromethyl groups, altering yields .
- Incomplete purification may leave residual catalysts (e.g., p-TSA), skewing analytical data .
Safety and Handling Guidelines
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
